![molecular formula C17H22N2O4 B13177558 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid: is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyanophenyl group, and a dimethylpropanoic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.
Coupling with Dimethylpropanoic Acid: The protected amino group is then coupled with dimethylpropanoic acid using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Deprotected amino compounds ready for further functionalization.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection under acidic conditions, the amino group is liberated, allowing for further functionalization and coupling reactions .
Comparison with Similar Compounds
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid, commonly referred to as Boc-phenylalanine derivative, is a synthetic compound with notable applications in organic synthesis and potential therapeutic uses. This article explores its biological activity, synthesis, and implications in drug development.
Chemical Structure and Properties
The compound's molecular formula is C17H22N2O4 with a molecular weight of 318.37 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting amino groups during chemical reactions. The presence of a cyanophenyl moiety enhances its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H22N2O4 |
Molecular Weight | 318.37 g/mol |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | 1.67 to 2.27 |
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its role as a precursor in peptide synthesis. Its structural features allow for the development of bioactive peptides that can interact with various biological targets.
Therapeutic Applications
- Peptide Synthesis : The compound is utilized in the synthesis of peptides that may possess therapeutic properties, particularly in oncology and neurology.
- Pharmacological Studies : Preliminary studies suggest potential anti-inflammatory and analgesic effects, although further research is necessary to elucidate these properties fully.
Case Studies and Research Findings
A variety of studies have explored the biological implications of Boc-phenylalanine derivatives:
- Study on Peptide Activity : A study investigated the incorporation of Boc-phenylalanine into peptide sequences, revealing enhanced stability and bioactivity compared to unprotected amino acids. This suggests that the compound could be instrumental in developing stable therapeutic peptides.
- Cyanophenyl Moiety Impact : Research has shown that the cyanophenyl group may enhance binding affinity to certain receptors, potentially increasing the efficacy of peptides derived from this compound in targeting specific pathways involved in disease processes .
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Boc Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Addition of Cyanophenyl Group : A cyanophenyl moiety is introduced via nucleophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-13(17(4,5)14(20)21)12-8-6-11(10-18)7-9-12/h6-9,13H,1-5H3,(H,19,22)(H,20,21) |
InChI Key |
UFQPTSRAWYFPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(C)(C)C(=O)O |
Origin of Product |
United States |
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